Cas no 1185304-17-9 (3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride)

3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride
- 3-[(3-Methyl-2-butenyl)oxy]piperidinehydrochloride
- 3-[(3-methylbut-2-en-1-yl)oxy]piperidine hydrochloride
- 3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride
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- インチ: 1S/C10H19NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H
- InChIKey: RVQIOVCFSWLQNM-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C/C=C(\C)/C)C1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 150
- トポロジー分子極性表面積: 21.3
3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M012440-50mg |
3-[(3-Methyl-2-butenyl)oxy]piperidine Hydrochloride |
1185304-17-9 | 50mg |
$ 170.00 | 2022-06-04 | ||
TRC | M012440-100mg |
3-[(3-Methyl-2-butenyl)oxy]piperidine Hydrochloride |
1185304-17-9 | 100mg |
$ 280.00 | 2022-06-04 |
3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3-(3-Methyl-2-butenyl)oxypiperidine Hydrochlorideに関する追加情報
3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride: A Comprehensive Overview
CAS No. 1185304-17-9, commonly referred to as 3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.
The chemical structure of 3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride consists of a piperidine ring substituted with an oxymethylene group and a 3-methyl-2-butenyl moiety. This arrangement imparts the molecule with both rigidity and flexibility, enabling it to interact with various biological targets. The hydrochloride salt form ensures optimal solubility and stability, which are critical for its pharmacokinetic profile.
Recent research has focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have provided insights into its stereochemical properties and reactivity under different conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective binding to G-protein coupled receptors, suggesting its potential as a lead compound for developing novel therapeutics.
In terms of applications, 3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies indicate that it may enhance cognitive function by modulating neurotransmitter release and receptor activity. Additionally, its ability to penetrate the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies.
The synthesis of this compound involves a multi-step process, including alkylation, cyclization, and acid-base neutralization. Researchers have optimized these steps to achieve high yields and purity levels. For example, a recent study reported a novel approach using palladium-catalyzed coupling reactions, which significantly improved the overall efficiency of the synthesis process.
From an environmental perspective, the compound has been evaluated for its biodegradability and ecotoxicological effects. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This is particularly important given the increasing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In conclusion, CAS No. 1185304-17-9, or 3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as a valuable tool in both academic research and industrial development.
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